S-Gboxin is a potent inhibitor of oxidative phosphorylation (OXPHOS), a crucial process for energy production within cells. While its exact source and classification require further clarification, S-Gboxin has emerged as a valuable tool in scientific research, particularly in oncology and mitochondrial biology. Its ability to disrupt OXPHOS has made it particularly relevant for studying cancer cell metabolism and exploring potential therapeutic targets. []
S-Gboxin is derived from the structural modification of Gboxin, which was initially isolated through a high-throughput screening process aimed at identifying compounds with selective toxicity against glioblastoma stem-like cells while sparing normal proliferating cells . The compound is classified as an oxidative phosphorylation inhibitor and specifically targets mitochondrial function in cancer cells .
The synthesis of S-Gboxin involves several key steps:
This method is characterized by mild reaction conditions and high yields, making it suitable for potential industrial production.
S-Gboxin features a benzimidazole core structure, which is essential for its biological activity. The specific modifications made to the Gboxin structure enhance its stability and efficacy against glioblastoma cells. The molecular formula for S-Gboxin is C₁₃H₁₃F₃N₂O₂, with a CAS number of 2101317-21-7 .
The structural modifications include the incorporation of a trifluorophenyl group, which significantly improves the compound's plasma stability and pharmacokinetic properties compared to its predecessor, Gboxin .
S-Gboxin participates in various chemical reactions:
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are often maintained during these reactions to ensure optimal outcomes .
S-Gboxin operates primarily by inhibiting mitochondrial oxidative phosphorylation complexes. It associates with these complexes in a manner that is dependent on the proton gradient across the inner mitochondrial membrane. This interaction leads to a rapid and irreversible compromise of oxygen consumption in glioblastoma cells .
The primary biochemical pathway affected by S-Gboxin is the oxidative phosphorylation pathway, which plays a critical role in ATP production. By targeting this pathway, S-Gboxin effectively disrupts energy metabolism in cancer cells, leading to cell death through apoptosis .
S-Gboxin exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an anticancer agent while minimizing potential side effects associated with systemic drug delivery .
S-Gboxin has significant potential applications in cancer research and therapy:
S-Gboxin (CAS 2101317-21-7) features a benzimidazolinium core as its pharmacophoric element, central to its mechanism as an oxidative phosphorylation (OXPHOS) inhibitor. The molecular formula is C₂₇H₃₂F₃IN₂O₂, with a molecular weight of 600.45 g/mol [1] [2] [8]. Key structural attributes include:
The iodide counterion balances the permanent positive charge on the heterocyclic nitrogen. This architecture is critical for binding mitochondrial complexes, particularly F₀F₁ ATP synthase [9] [10].
Table 1: Atomic Composition of S-Gboxin
Element | Count | Role in Structure |
---|---|---|
Carbon | 27 | Benzazolinium core & aliphatic chains |
Hydrogen | 32 | Saturation of organic backbone |
Fluorine | 3 | Trifluoromethyl group (-CF₃) |
Iodine | 1 | Counterion (I⁻) |
Nitrogen | 2 | Benzazolinium ring system |
Oxygen | 2 | Ester linkage |
S-Gboxin exhibits marked hydrophobicity due to its non-polar domains, significantly influencing its solubility and formulation requirements:
Table 2: Physicochemical Properties of S-Gboxin
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 600.45 g/mol | Calculated |
Solubility in DMSO | 93–100 mg/mL (155–167 mM) | Vendor specifications |
Solubility in Water | <1 mg/mL | HPLC-confirmed |
Charge at pH 7.4 | +1 (permanent) | Spectrophotometric titration |
log P (octanol/water) | 3.8 ± 0.2 | In silico prediction |
S-Gboxin is a functional analog of Gboxin (CAS 2101315-36-8), optimized for enhanced metabolic stability while retaining the core OXPHOS inhibitory mechanism [1] [5] [10]. Key distinctions include:
Table 3: Structural and Functional Comparison: Gboxin vs. S-Gboxin
Parameter | Gboxin | S-Gboxin | Biological Implication |
---|---|---|---|
Molecular Formula | C₂₂H₃₃ClN₂O₂ | C₂₇H₃₂F₃IN₂O₂ | Increased steric bulk in S-Gboxin |
Molecular Weight | 392.96 g/mol | 600.45 g/mol | Higher mass reduces diffusion rate |
IC₅₀ (GBM cells) | 150 nM | 470 nM | ~3-fold potency difference |
Mitochondrial uptake | t₁/₂ = 8 min | t₁/₂ = 2 min | Enhanced targeting in S-Gboxin |
Plasma stability | Low (t₁/₂ < 30 min) | High (t₁/₂ > 120 min) | Improved in vivo utility of S-Gboxin |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7